3,5-Bis[2-(3,4-dimethoxyphenyl)ethenyl]-1-phenyl-1H-pyrazole
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Overview
Description
3,5-Bis[2-(3,4-dimethoxyphenyl)ethenyl]-1-phenyl-1H-pyrazole: is a complex organic compound characterized by its unique structure, which includes two 3,4-dimethoxyphenyl groups attached to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Bis[2-(3,4-dimethoxyphenyl)ethenyl]-1-phenyl-1H-pyrazole typically involves the reaction of 3,4-dimethoxybenzaldehyde with phenylhydrazine to form the corresponding hydrazone. This intermediate is then subjected to cyclization under acidic conditions to yield the pyrazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 3,5-Bis[2-(3,4-dimethoxyphenyl)ethenyl]-1-phenyl-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The double bonds in the ethenyl groups can be reduced to single bonds.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nitrating mixture (HNO3/H2SO4) for nitration, halogens (Cl2, Br2) for halogenation.
Major Products:
Oxidation: Quinones.
Reduction: Saturated derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies .
Biology: In biological research, 3,5-Bis[2-(3,4-dimethoxyphenyl)ethenyl]-1-phenyl-1H-pyrazole is studied for its potential as a bioactive molecule. It may exhibit properties such as anti-inflammatory, antioxidant, or anticancer activities .
Medicine: In medicine, this compound is investigated for its potential therapeutic applications. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in the treatment of diseases like cancer and neurodegenerative disorders .
Industry: In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties .
Mechanism of Action
The mechanism of action of 3,5-Bis[2-(3,4-dimethoxyphenyl)ethenyl]-1-phenyl-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
- 3,5-Bis[2-(3,4-dimethoxyphenyl)ethenyl]pyridine
- 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one
- (3,4-Dimethoxyphenyl)acetonitrile
Uniqueness: Compared to these similar compounds, 3,5-Bis[2-(3,4-dimethoxyphenyl)ethenyl]-1-phenyl-1H-pyrazole stands out due to its pyrazole ring, which imparts unique chemical and biological properties. This structural feature allows for distinct interactions with molecular targets, making it a valuable compound for various applications .
Properties
CAS No. |
828911-84-8 |
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Molecular Formula |
C29H28N2O4 |
Molecular Weight |
468.5 g/mol |
IUPAC Name |
3,5-bis[2-(3,4-dimethoxyphenyl)ethenyl]-1-phenylpyrazole |
InChI |
InChI=1S/C29H28N2O4/c1-32-26-16-12-21(18-28(26)34-3)10-14-23-20-25(31(30-23)24-8-6-5-7-9-24)15-11-22-13-17-27(33-2)29(19-22)35-4/h5-20H,1-4H3 |
InChI Key |
FSHSWPZUOCSNHV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC2=CC(=NN2C3=CC=CC=C3)C=CC4=CC(=C(C=C4)OC)OC)OC |
Origin of Product |
United States |
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